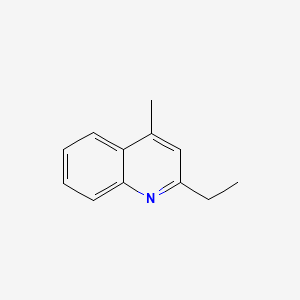

2-Ethyl-4-methylquinoline

Description

Structure

2D Structure

Properties

CAS No. |

33357-44-7 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-ethyl-4-methylquinoline |

InChI |

InChI=1S/C12H13N/c1-3-10-8-9(2)11-6-4-5-7-12(11)13-10/h4-8H,3H2,1-2H3 |

InChI Key |

QBNLBNFHGKXQIA-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2C(=C1)C |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4 Methylquinoline and Its Analogues

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis Applicable to 2-Ethyl-4-methylquinoline

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions. These methodologies, ranging from classical acid-catalyzed condensations to modern multicomponent strategies, provide versatile pathways to substituted quinolines. The applicability of these methods to the synthesis of 2,4-disubstituted quinolines, such as this compound, depends on the choice of precursors and reaction conditions.

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., an enolizable ketone or aldehyde). jk-sci.comalfa-chemistry.comorganic-chemistry.org

The reaction mechanism typically begins with an aldol-type condensation between the two carbonyl-containing starting materials, followed by a cyclodehydration to form the quinoline ring system. alfa-chemistry.com To synthesize this compound, a 2-aminoaryl ketone such as 2-aminoacetophenone would be reacted with 2-pentanone. The ethyl group of the 2-pentanone provides the α-methylene for the initial condensation and ultimately becomes the 2-position substituent (ethyl), while the methyl group of the 2-aminoacetophenone precursor forms the 4-position substituent (methyl).

Modern adaptations of the Friedländer synthesis focus on improving yields and reaction conditions through the use of various catalysts. nih.gov These include Lewis acids, solid acid catalysts, and even microwave irradiation to accelerate the reaction. jk-sci.comnih.gov

| Catalyst Type | Example Catalyst | Solvent | Conditions | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Solvent-free | Microwave or Conventional Heating | jk-sci.com |

| Lewis Acid | Neodymium(III) Nitrate | Not specified | Not specified | iipseries.org |

| Halogen | Molecular Iodine | Not specified | Not specified | organic-chemistry.org |

| Solid Acid | Zeolites, Montmorillonite K-10 | Ethanol or Solvent-free | Reflux or Microwave | nih.gov |

| Base | Potassium tert-butoxide (KOtBu) | Toluene | Not specified | alfa-chemistry.com |

The Riehm synthesis is a classical method that involves heating an arylamine hydrochloride with a ketone for an extended period to produce quinoline derivatives. iipseries.orgdrugfuture.com Catalysts such as aluminum chloride or phosphorus pentachloride can be added to facilitate the reaction. drugfuture.com This method is generally less common than others due to the often harsh conditions required.

For the synthesis of this compound, aniline hydrochloride would be reacted with 2-pentanone. The reaction proceeds through the formation of an intermediate from the aniline and two molecules of the ketone, which then undergoes cyclization and aromatization to yield the final 2,4-disubstituted quinoline product.

The Combes synthesis is a classic and effective method for preparing 2,4-disubstituted quinolines. wikipedia.org The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org

The mechanism proceeds in two main stages. First, the aniline reacts with the β-diketone to form a Schiff base intermediate (an enamine). iipseries.orgwikipedia.org In the second stage, this intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to form the final quinoline product. This cyclization step is the rate-determining step and requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). wikipedia.org

To specifically synthesize this compound, aniline would be condensed with 2,4-heptanedione. The two alkyl groups of the asymmetric diketone become the substituents at the 2- and 4-positions of the quinoline ring.

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Reference |

| Aniline | β-Diketone (e.g., 2,4-heptanedione) | Concentrated H₂SO₄ or PPA | Direct route to 2,4-disubstituted quinolines | iipseries.orgwikipedia.org |

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. ehu.es It is classified as an inverse-electron-demand aza-Diels-Alder reaction, typically involving the condensation of an aniline, an aldehyde, and an activated alkene. eurekaselect.comnih.gov

This three-component strategy allows for significant structural diversity. For the synthesis of a this compound analogue, one possible pathway involves the reaction of aniline, propionaldehyde (to form the 2-ethyl group), and an alkene like propyne or a vinyl ether that can lead to the 4-methyl group after cyclization and subsequent oxidation. The reaction is often catalyzed by Lewis or Brønsted acids. eurekaselect.com Recent advancements have expanded the scope of the Povarov reaction, for example, by using methyl ketones, anilines, and styrenes in an iodine-mediated formal [3 + 2 + 1] cycloaddition. organic-chemistry.org

| Reaction Type | Components | Catalyst | Product Type | Reference |

| Three-Component | Aniline, Aldehyde, Alkene | Lewis Acids | Tetrahydroquinoline | ehu.eseurekaselect.com |

| Iodine-Mediated | Methyl Ketone, Arylamine, Styrene | Iodine | Quinoline | organic-chemistry.org |

The Knorr quinoline synthesis is an intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline using a strong acid like sulfuric acid. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org The starting β-ketoanilide is typically prepared by reacting an aniline with a β-ketoester.

This method is not a direct route to this compound as it inherently produces a 2-hydroxyquinoline (or its tautomer, a quinolin-2-one). The conditions, particularly the amount of acid, can influence the reaction outcome, with the potential formation of 4-hydroxyquinolines as a competing product. wikipedia.org While tetrahydroquinolines are mentioned in the context of this synthesis, they are typically obtained through the subsequent reduction of the quinoline product, not directly from the Knorr cyclization itself. uop.edu.pkorganic-chemistry.org The Paal-Knorr synthesis, a related name, is used for the synthesis of pyrroles, furans, and thiophenes from 1,4-diketones and is a distinct reaction. wikipedia.orgalfa-chemistry.com

The Gould-Jacobs and Conrad-Limpach syntheses are related methods that primarily yield quinolines bearing a hydroxyl group at the 4-position. jptcp.com

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgwikipedia.org

The Conrad-Limpach synthesis is similar but utilizes the condensation of an aniline with a β-ketoester to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction conditions can influence regioselectivity; lower temperatures (kinetic control) favor attack at the keto group to yield a 4-hydroxyquinoline, while higher temperatures (thermodynamic control) can lead to attack at the ester group, which is the basis of the Knorr synthesis for 2-hydroxyquinolines. wikipedia.orgquimicaorganica.org

Due to the nature of the starting materials and the reaction mechanisms, neither of these methods is suitable for the direct, one-step synthesis of non-hydroxylated, 2,4-dialkyl-substituted quinolines like this compound. They are, however, fundamental for accessing the 4-quinolone scaffold. uni-konstanz.de

Green Chemistry Principles in the Synthesis of this compound

In recent years, the development of environmentally benign synthetic protocols has become a paramount goal in chemical research. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of quinoline synthesis, microwave irradiation has been successfully employed to enhance the efficiency of classical reactions.

A notable example is the synthesis of 2-ethyl-3-methylquinolines from anilines and propionaldehyde, a reaction mechanistically similar to the synthesis of this compound. mdpi.com This facile methodology utilizes the environmentally friendly solid acid catalyst Nafion® NR50 under microwave irradiation. mdpi.com The use of microwave heating dramatically reduces the reaction time and improves yields, showcasing the potential of MAOS for the efficient synthesis of alkyl-substituted quinolines.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of a 2-Ethyl-3-methylquinoline Derivative mdpi.com

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Conventional | Nafion® NR50 | Ethanol | 80 | 12 h | 75 |

| Microwave | Nafion® NR50 | Ethanol | 120 | 10 min | 93 |

Development of Solvent-Free and Catalyst-Free Synthetic Protocols

The elimination of volatile organic solvents and catalysts from chemical reactions is a cornerstone of green chemistry. Solvent-free, and in some cases catalyst-free, conditions have been developed for the synthesis of quinoline derivatives, offering significant environmental and economic advantages.

For instance, a simple one-step heterogeneous catalytic cyclization has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions using Hβ zeolite as a catalyst. rsc.org This approach highlights the potential for synthesizing quinoline derivatives without the need for traditional solvents, thereby reducing waste and simplifying product isolation.

Furthermore, catalyst-free methods for the synthesis of quinoline derivatives have been reported. A green and efficient catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates has been achieved through a direct olefination reaction in an eco-friendly deep eutectic solvent. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the feasibility of avoiding traditional catalysts in quinoline synthesis.

Application of Heterogeneous Catalysts (e.g., Silferc, Zinc Chloride) in Quinoline Synthesis

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and often enhanced stability. Various solid catalysts have been explored for the synthesis of quinolines, with a focus on improving efficiency and sustainability.

While specific applications of "Silferc" in quinoline synthesis are not prominently documented in recent literature, a wide array of other heterogeneous catalysts have proven effective. These include zeolites, silica-supported acids, and metal-organic frameworks. nih.govnih.govresearchgate.net For example, the Friedländer synthesis of quinolines has been successfully carried out using various solid acid catalysts like Amberlyst-15, NaHSO4-SiO2, and HClO4-SiO2. researchgate.net

Zinc chloride (ZnCl2), a versatile Lewis acid, has also been utilized in quinoline synthesis, often in a heterogeneous fashion when supported on materials like silica. A silica-ZnCl2 catalyst has been shown to be an efficient and eco-friendly option for various organic transformations. researchgate.net The use of supported zinc chloride can enhance its catalytic activity and facilitate its recovery and reuse.

Regioselective Functionalization and Derivatization Strategies for this compound

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for tailoring its properties for various applications. Regioselective functionalization strategies enable the synthesis of a diverse library of derivatives with unique biological activities or material properties.

Nucleophilic Substitution Reactions on Halogenated Quinoline Derivatives

Halogenated quinolines are versatile intermediates for the introduction of a wide range of functional groups via nucleophilic substitution reactions. The presence of a halogen atom, typically at the 2- or 4-position, activates the quinoline ring towards attack by nucleophiles.

For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent nucleophilic substitution reactions demonstrate the utility of this approach. mdpi.com The 4-chloro group can be displaced by various nucleophiles to introduce sulfanyl, hydrazino, azido, and amino groups. mdpi.com This strategy can be readily applied to a halogenated precursor of this compound to generate a variety of 4-substituted derivatives. The reactivity of the halogen at different positions can vary, allowing for selective functionalization.

Table 2: Examples of Nucleophilic Substitution on a Halogenated Quinoline mdpi.com

| Halogenated Quinoline | Nucleophile | Product |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-hydrazino-8-methylquinolin-2(1H)-one |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-azido-8-methylquinolin-2(1H)-one |

| 2-alkylthio-4-chloro-8-methylquinoline | Hydrazine hydrate | 2,4-dihydrazino-8-methylquinoline |

Oxidative and Reductive Transformations of the Quinoline Moiety

Oxidative and reductive transformations provide powerful tools for modifying the quinoline core and its substituents. These reactions can alter the electronic properties and introduce new functionalities.

Oxidative Transformations:

The methyl and ethyl groups on the this compound ring are susceptible to oxidation. For example, a metal-free protocol for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents has been developed. researchgate.net This method offers mild reaction conditions and high chemoselectivity, allowing for the selective oxidation of the methyl group at the 4-position. Similarly, the ethyl group at the 2-position could potentially be oxidized to an acetyl group or a carboxylic acid under appropriate conditions. The oxidation of 2-methylquinolines can also proceed via a Kornblum-type oxidation to yield the corresponding aldehyde. nih.gov

Reductive Transformations:

The quinoline ring itself can undergo reduction to yield dihydro- and tetrahydroquinoline derivatives. A mild protocol for the reductive functionalization of quinolinium salts has been developed, which proceeds under transition-metal-free conditions or with very low rhodium catalyst loadings using formic acid as the reductant. nih.gov This method allows for the in-situ formation of enamine species that can be trapped by various electrophiles, leading to substituted tetrahydroquinolines. This strategy offers access to substitution patterns that are not achievable through conventional aromatic substitution reactions.

Coupling Reactions for the Construction of More Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate such as this compound, these reactions would typically require prior halogenation at a specific position on the quinoline ring to introduce a reactive handle. Assuming the presence of a halo-substituent (e.g., chloro, bromo, or iodo) on the quinoline core, a variety of coupling reactions can be envisaged to build more complex molecular architectures.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of a halogenated derivative of this compound, a Sonogashira coupling would introduce an alkynyl substituent. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base libretexts.orgwikipedia.org. The general mechanism involves the oxidative addition of the haloquinoline to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the alkynylated quinoline and regenerate the catalyst. For dihaloquinolines, such as 2,4-dichloroquinoline, studies have shown that the regioselectivity of the Sonogashira coupling is influenced by the electronic properties of the quinoline ring. The chloro group at the C2 position is generally more susceptible to oxidative addition due to the electron-withdrawing effect of the adjacent nitrogen atom, leading to preferential alkynylation at this position beilstein-journals.orgnih.gov. This suggests that for a hypothetical halo-substituted this compound, the position of the halogen would be crucial in directing the site of alkynylation.

| Reaction | Catalyst System | Coupling Partners | Product Type |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Terminal Alkyne, Haloquinoline | Alkynyl-substituted quinoline |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Aryl/Vinyl Boronic Acid, Haloquinoline | Aryl/Vinyl-substituted quinoline |

| Heck Coupling | Pd(OAc)₂ | Alkene, Haloquinoline | Alkenyl-substituted quinoline |

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide organic-chemistry.org. This reaction is widely used to construct biaryl and vinyl-substituted aromatic systems. For a halogenated this compound derivative, a Suzuki coupling would enable the introduction of various aryl or vinyl groups. The catalytic cycle involves the oxidative addition of the haloquinoline to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination organic-chemistry.org. Research on the Suzuki coupling of 2,4-dichloroquinoline has demonstrated that after a selective initial reaction at the C2 position (e.g., an alkynylation), a subsequent Suzuki coupling can be performed at the C4 position, allowing for the diversity-oriented synthesis of polysubstituted quinolines beilstein-journals.orgnih.govbeilstein-journals.org. This stepwise approach highlights the potential for controlled, site-selective functionalization of the quinoline core.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.org. This reaction would be instrumental in introducing alkenyl substituents onto a halogenated this compound framework. The mechanism proceeds via oxidative addition of the haloquinoline to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst wikipedia.orglibretexts.org. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans substituted alkene as the major product organic-chemistry.org.

Visible-Light- and Bromide-Mediated Photoredox Alkylation for this compound Synthesis

A recent and innovative approach for the synthesis of alkylated quinolines, including potentially this compound, is through a visible-light- and bromide-mediated photoredox Minisci-type alkylation. This methodology offers a milder and more environmentally friendly alternative to traditional Minisci reactions, which often require strong oxidants and acidic conditions.

This novel method utilizes a photocatalyst, such as [Ru(bpy)₃]Cl₂, which upon excitation by visible light, can engage in single-electron transfer processes nih.gov. In a notable variation of this reaction, readily available and low-toxicity ester acetates can be used as alkylation reagents rsc.org. Mechanistic studies have revealed the crucial role of lithium bromide (LiBr) in dramatically enhancing the reaction efficiency rsc.orgresearchgate.net.

The proposed mechanism suggests that the excited photocatalyst initiates a radical process. The bromide ion from LiBr is thought to play a key role in a hydrogen atom transfer (HAT) process, facilitating the generation of the alkyl radical from the precursor rsc.orgresearchgate.net. This alkyl radical then adds to the protonated quinoline ring, characteristic of a Minisci reaction, to form a radical cation intermediate. Subsequent oxidation and deprotonation lead to the formation of the alkylated quinoline product rsc.org.

This photoredox-mediated approach has been successfully applied to the alkylation of various N-heteroarenes, including quinolines, with a range of alkylating agents such as ethers and alkyl boronic acids nih.govresearchgate.netresearchgate.net. For quinolines, the alkylation typically occurs at the C2 or C4 positions, with the regioselectivity being influenced by the substitution pattern of the quinoline ring researchgate.net. For instance, 2-methyl-quinoline has been shown to undergo selective alkylation at the C4 position rsc.org. This suggests that a similar strategy could potentially be employed for the synthesis of this compound by selecting the appropriate quinoline precursor and alkylating agent.

| Reaction Component | Function | Example |

| Photocatalyst | Absorbs visible light and initiates electron transfer | [Ru(bpy)₃]Cl₂ |

| Alkylating Agent | Source of the alkyl radical | Ethyl acetate (B1210297), Ethers, Alkyl boronic acids |

| Mediator | Facilitates hydrogen atom transfer | Lithium Bromide (LiBr) |

| Light Source | Provides energy to excite the photocatalyst | Blue LEDs |

The mild reaction conditions, broad functional group tolerance, and the use of visible light as a renewable energy source make this photoredox-mediated Minisci-type alkylation a powerful and sustainable strategy for the synthesis of complex quinoline derivatives.

Spectroscopic and Structural Elucidation of 2 Ethyl 4 Methylquinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Ethyl-4-methylquinoline, ¹H and ¹³C NMR are fundamental in assigning the specific arrangement of hydrogen and carbon atoms.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. A typical ¹H NMR spectrum analysis for this compound would involve identifying signals for the aromatic protons on the quinoline (B57606) ring system and the aliphatic protons of the ethyl and methyl substituents. The chemical shifts (δ) would indicate their electronic environment, integration would reveal the number of protons for each signal, and the splitting patterns (multiplicity) would show adjacent, non-equivalent protons.

While this technique is essential for characterization, specific, fully assigned experimental ¹H NMR data for this compound was not available in the public scientific literature searched for this article. A predicted spectrum would include:

A singlet for the C4-methyl group.

A quartet and a triplet for the C2-ethyl group.

A singlet for the H3 proton.

A series of doublets and triplets for the four protons on the benzo- part of the quinoline ring.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Single Quantum Coherence (HSQC) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

DEPT-135 experiments would show CH and CH₃ signals pointing in one direction (e.g., positive) and CH₂ signals pointing in the opposite direction (negative), while quaternary carbons are absent.

HSQC is a two-dimensional technique that correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous one-bond C-H connectivity information. iucr.org

Specific experimental ¹³C NMR data with assignments for this compound was not found in the reviewed literature.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm | Carbon Type (from DEPT) |

|---|

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate theoretical NMR chemical shifts. This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. The GIAO method, often employed within Density Functional Theory (DFT) frameworks, computes the nuclear magnetic shielding tensors for a molecule in a magnetic field.

The theoretical chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ_iso) of a nucleus in the target molecule to that of a reference compound, typically tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso

This computational tool is particularly powerful for assigning NMR signals in complex molecules and for distinguishing between possible isomers or tautomers where experimental data may be ambiguous. Studies on various heterocyclic systems, including quinoline derivatives, have shown that the GIAO/DFT approach can provide chemical shifts that correlate well with experimental values. nih.gov

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups and bond types.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Associated with the quinoline aromatic ring, expected in the 1630-1450 cm⁻¹ region.

C-H bending: Vibrations for both aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

While these are the expected regions for absorption, a published experimental IR spectrum with specific band assignments for this compound was not located in the searched scientific databases.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₃N), the exact mass is 171.1048 Da. In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 171, 170, and 143. nih.gov

The fragmentation pattern can be interpreted as follows:

m/z 171 (M⁺): This is the molecular ion peak, representing the intact molecule with one electron removed.

m/z 170 ([M-H]⁺): This prominent peak likely arises from the loss of a single hydrogen atom, a common fragmentation for aromatic systems, resulting in a stable cation.

m/z 143 ([M-C₂H₄]⁺ or [M-CH₃-HCN]⁺): This significant fragment could be formed via two primary pathways characteristic of alkylquinolines. One is the loss of an ethylene molecule (C₂H₄, 28 Da) through a McLafferty-type rearrangement from the ethyl group. A more characteristic fragmentation for alkylquinolines involves the loss of the alkyl substituent followed by rearrangement. The loss of the methyl group from the ethyl substituent (β-cleavage) is a highly favorable process. This would result in a fragment at m/z 156 ([M-CH₃]⁺). However, the peak at 143 is more likely due to the loss of an ethyl radical (29 Da), leading to a fragment at m/z 142, or the characteristic loss of a methyl radical (CH₃) from the molecular ion to form a stable intermediate, which then loses hydrogen cyanide (HCN).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|---|

| 171 | High | [C₁₂H₁₃N]⁺ | Molecular Ion (M⁺) |

| 170 | Highest | [C₁₂H₁₂N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, with a molecular formula of C12H13N, the theoretical exact mass is 171.1048 g/mol . nih.gov HRMS analysis provides an experimentally determined mass with a high degree of accuracy, typically to within a few parts per million (ppm), confirming the elemental formula and distinguishing it from other isomers.

Time-of-flight (TOF) mass spectrometry is a common HRMS technique used for the identification and structural elucidation of quinoline derivatives. nih.gov This method provides molecular ions with mass errors below 5 mDa, allowing for confident confirmation of the quinoline ring's presence in the structure. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13N nih.gov |

| Theoretical Exact Mass | 171.1048 g/mol nih.gov |

| Monoisotopic Mass | 171.104799419 Da nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is an indispensable technique for separating and identifying individual components within a mixture. In the context of this compound, GC-MS is used to analyze its presence in various samples and to study its fragmentation patterns, which provide structural information.

The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. thepharmajournal.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. nih.gov

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and various fragment ions. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 171. The fragmentation pattern is characteristic of the quinoline core and the ethyl and methyl substituents. Common fragmentations in quinoline derivatives involve the loss of substituents and cleavage of the heterocyclic ring. chemguide.co.uk The base peak in the mass spectrum of 4-methylquinoline (B147181) is at m/z 143, corresponding to the molecular ion. nih.govnist.gov For this compound, significant peaks are observed at m/z 171 (molecular ion), 170, and 143. nih.gov

Table 2: Key GC-MS Fragments for this compoundnih.govnih.govnih.govElectrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS)

Electrospray ionization liquid chromatography-mass spectrometry is a technique well-suited for the analysis of polar and thermally labile compounds, including many quinoline derivatives. researchgate.net In ESI, a solution of the analyte is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed into the gas phase. This soft ionization technique often results in a prominent protonated molecular ion [M+H]+, providing clear molecular weight information. nih.gov

For this compound, the [M+H]+ ion would be observed at m/z 130. researchgate.netmassbank.eu ESI-MS/MS, or tandem mass spectrometry, can be employed to further elucidate the structure by inducing fragmentation of the precursor ion and analyzing the resulting product ions. nih.gov This method has proven valuable in identifying quinoline alkaloids in complex natural extracts. researchgate.net The fragmentation patterns observed in ESI-MS/MS can help to discriminate between isomers. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between different energy levels within the molecule. For quinoline and its derivatives, the absorption spectra typically exhibit multiple bands arising from π → π* and n → π* transitions. nih.gov

The absorption spectrum of quinoline in ethanol shows a peak at 204 nm with a molar extinction coefficient of 27000. photochemcad.com The absorption spectra of quinoline derivatives generally fall within the range of 280 to 510 nm. researchgate.net The specific wavelengths and intensities of these absorption bands are influenced by the nature and position of substituents on the quinoline ring, as well as the solvent used. mdpi.com For instance, the extent of conjugation in a quinoline derivative can cause a shift in the absorption to longer wavelengths. mdpi.com

Solvatochromic Studies for Solute-Solvent Interactions and Excited State Dipole Moments

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. researchgate.net Such studies are crucial for understanding the nature of solute-solvent interactions and for estimating the dipole moments of the molecule in its ground and excited states. niscpr.res.in

For quinoline derivatives, an increase in solvent polarity often leads to a bathochromic (red) shift in the absorption spectrum, which is indicative of a π → π* transition and suggests that the excited state is more polar than the ground state. niscpr.res.in The change in dipole moment upon excitation can be estimated using various theoretical models, such as the Lippert-Mataga and Bakhshiev equations. researchgate.netresearchgate.net These studies have shown that for many quinoline derivatives, the excited state dipole moment is greater than the ground state dipole moment, which can be attributed to intramolecular charge transfer processes. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen bonds, including conventional and non-conventional types, are also pivotal in the structural elucidation of quinoline derivatives. In derivatives containing suitable functional groups, such as hydroxyl or amino groups, classical hydrogen bonds are often observed. However, even in the absence of strong hydrogen bond donors and acceptors, weaker C—H···O, C—H···N, and C—H···π interactions play a significant role in stabilizing the crystal packing. For example, in some structures, C—H···O hydrogen bonds link molecules into cyclic centrosymmetric dimers. In others, a combination of C—H···N and C—H···π hydrogen bonds can create extensive three-dimensional framework structures. The interplay between these various hydrogen bonds and π-π stacking interactions ultimately determines the final crystal packing arrangement.

The presence of substituents on the quinoline ring can significantly impact the nature and prevalence of these intermolecular interactions. For instance, the introduction of a phenyl group can lead to intramolecular C—H···O interactions, resulting in the formation of five- and six-membered rings. Furthermore, intermolecular C—H···O interactions in such substituted quinolines can link molecules into centrosymmetric dimers. The orientation of different substituents can also vary, leading to different supramolecular assemblies, ranging from isolated molecules to complex hydrogen-bonded dimers and sheets.

Table 1: Common Intermolecular Interactions in Substituted Quinoline Derivatives

| Interaction Type | Donor/Acceptor or Involved Groups | Typical Distance (Å) | Resulting Supramolecular Motif |

| π-π Stacking | Quinoline Ring System | 3.4 - 4.2 | Stacks, Chains, Sheets |

| C-H···O Hydrogen Bond | C-H and Carbonyl/Ether/Hydroxyl Oxygen | - | Dimers, Chains, Sheets |

| C-H···N Hydrogen Bond | C-H and Quinoline/Nitrile Nitrogen | - | Chains, Frameworks |

| C-H···π Hydrogen Bond | C-H and Aromatic Ring | - | Dimers, Sheets |

| Intramolecular Hydrogen Bond | Various (e.g., N-H···N) | ~2.778 | Ring Formation |

Computational and Theoretical Investigations of 2 Ethyl 4 Methylquinoline

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and spectroscopic properties of 2-Ethyl-4-methylquinoline. Various computational methods are employed to achieve a detailed understanding of its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.net This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral angles. scirp.org

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. nih.gov These calculations predict the infrared and Raman spectra of the molecule. researchgate.net The calculated vibrational wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The analysis of the vibrational modes provides a detailed assignment of the characteristic vibrations of the quinoline (B57606) ring, as well as the ethyl and methyl substituents. researchgate.net

Table 1: Calculated Vibrational Wavenumbers and Assignments for this compound Hypothetical data based on typical values for similar quinoline derivatives.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050-3100 | Aromatic C-H stretching |

| 2900-3000 | Aliphatic C-H stretching (ethyl and methyl groups) |

| 1600-1650 | C=C and C=N stretching in the quinoline ring |

| 1450-1550 | Ring skeletal vibrations |

| 1370-1460 | C-H bending (ethyl and methyl groups) |

| 750-850 | Out-of-plane C-H bending |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.comrsc.org By applying TD-DFT calculations to the optimized ground-state geometry of this compound, it is possible to determine the vertical excitation energies, oscillator strengths, and major electronic transitions. mdpi.comuci.edu These calculations provide insights into the nature of the electronic transitions, such as π-π* or n-π* transitions, which are characteristic of aromatic systems like quinoline. scirp.org The predicted UV-Vis spectrum can be compared with experimental data to validate the computational approach. mdpi.comgrowingscience.com

Table 2: Calculated UV-Vis Spectral Data for this compound Hypothetical data for illustrative purposes.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 3.90 | 318 | 0.12 | HOMO -> LUMO (π-π) |

| 4.52 | 274 | 0.25 | HOMO-1 -> LUMO (π-π) |

| 5.15 | 241 | 0.31 | HOMO -> LUMO+1 (π-π*) |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway for more refined electronic structure calculations. wpmucdn.comwikipedia.org The Hartree-Fock method is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. wpmucdn.com However, it does not fully account for electron correlation. ru.nl

MP2 is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects through perturbation theory. wikipedia.orgru.nl For this compound, MP2 calculations can provide more accurate energies and molecular properties compared to HF and, in some cases, DFT. vu.nl These methods are computationally more demanding but can be valuable for benchmarking the results obtained from DFT. wikipedia.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For this compound, the spatial distribution of the HOMO and LUMO can be visualized to identify the regions most likely to be involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more reactive. nih.gov This analysis helps in predicting the types of reactions the molecule might undergo. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Hypothetical data based on typical values for quinoline derivatives.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.35 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgchemrxiv.org The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. growingscience.com For this compound, the MEP map would likely show the most negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular wavefunction into a set of localized bonds, lone pairs, and anti-bonding orbitals, which correspond to the familiar Lewis structure representation. dergi-fytronix.comuni-rostock.de For this compound, NBO analysis can quantify the delocalization of electron density from filled donor orbitals to empty acceptor orbitals. scirp.org

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Hypothetical NBO Analysis)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π(C7-C8) | 20.5 |

| π(C2-N1) | π(C3-C4) | 18.2 |

| LP(N1) | σ(C2-C3) | 5.8 |

| σ(C-H)ethyl | σ(C-C)ring | 4.5 |

Investigation of Tautomeric Forms and their Relative Stability

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond, is a key consideration in the computational analysis of quinoline derivatives. For quinolines substituted with hydroxyl or amino groups, keto-enol or imine-enamine tautomerism becomes significant, influencing the molecule's chemical reactivity, physical properties, and biological interactions.

Computational chemistry provides powerful tools to investigate the presence and relative stability of different tautomeric forms. rsc.org Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic energy of each potential tautomer. researchgate.net Studies on related quinoline structures, such as 4-hydroxyquinoline, have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.net

For a molecule like this compound, significant tautomerism is not expected as it lacks the typical functional groups (like -OH or -NH2) that lead to common tautomeric forms. However, in hypothetical hydroxylated analogues, such as 2-ethyl-4-methylquinolin-8-ol, the equilibrium between the enol and keto forms would be critical. Computational models would calculate the Gibbs free energy of each form, considering factors like intramolecular hydrogen bonding and solvation effects, to predict the predominant tautomer under specific conditions. The calculation of relative stabilities helps in understanding which form is more likely to be observed experimentally and interact with biological targets. rsc.org

Studies of Conical Intersections and Excited State Dynamics

The photophysical and photochemical behavior of molecules is governed by their dynamics in electronically excited states. A central concept in understanding these dynamics is the conical intersection (CI), a point of degeneracy between two electronic potential energy surfaces. youtube.comnih.gov CIs act as efficient funnels for ultrafast, non-radiative decay from an excited electronic state back to the ground state, often driving photochemical reactions. nih.govscienceopen.com

Computational studies are indispensable for locating and characterizing CIs, as they are difficult to observe directly through experiments. For aromatic systems like this compound, absorption of UV light can promote the molecule to an excited state. The subsequent relaxation pathways are mapped computationally by calculating the potential energy surfaces. These calculations can reveal the coordinates along which the molecule distorts to reach a CI. nih.gov

The dynamics of passing through a CI are complex and depend on the molecule's structure. nih.gov Chemical substitutions, such as the ethyl and methyl groups on the quinoline core, can significantly alter the topography of the potential energy surfaces and the inertia of certain vibrational modes. nih.gov This, in turn, influences the direction and velocity of approach to the CI, dictating the outcome of the photochemical process. nih.govosti.gov Time-resolved photoelectron spectroscopy (TRPES) coupled with ab initio dynamics simulations is a powerful approach to validate these theoretical predictions, providing a detailed picture of coupled electronic and vibrational energy flow on femtosecond timescales. nih.govscienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Development of 2D- and 3D-QSAR Models (CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr For analogues of this compound, 2D- and 3D-QSAR models are developed to guide the design of new derivatives with enhanced potency against specific biological targets. nih.govresearchgate.net

2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D representation of the molecules. These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and connectivity indices. nih.gov

3D-QSAR models provide a more detailed understanding by considering the three-dimensional properties of the molecules. Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com

CoMFA: This method involves aligning a set of molecules (e.g., quinoline analogues) and placing them in a 3D grid. researchgate.net The steric and electrostatic interaction fields are then calculated at each grid point, and these values are used as descriptors to build a regression model against biological activity. mdpi.com

CoMSIA: Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This often provides a more nuanced model of the structure-activity relationship. researchgate.net

These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby providing crucial insights for rational drug design. nih.gov

Statistical Validation of QSAR Models (e.g., R², Q²cv, R²test)

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov Several key statistical metrics are used for this purpose, including both internal and external validation techniques.

Internal Validation assesses the robustness of the model using the training set data from which it was built. A common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (Q² or q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.govnih.gov The non-cross-validated correlation coefficient (R²) measures the goodness of fit for the training data.

External Validation evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive correlation coefficient (R²test or r²pred) is a key metric here, with a value greater than 0.6 often considered necessary for a reliable model. nih.govresearchgate.net

The table below summarizes common statistical parameters used in the validation of QSAR models for quinoline derivatives, based on published studies. nih.govresearchgate.net

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (Goodness of fit) | > 0.6 |

| Q²cv | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 |

| R²test | Predictive correlation coefficient for the external test set (External predictive ability) | > 0.6 |

These validation steps are crucial to ensure that the developed QSAR model is not a result of chance correlation and can be confidently used to predict the activity of new, unsynthesized analogues.

Correlation of Molecular Descriptors with Observed Biological Activity

The core of any QSAR model is the correlation between molecular descriptors and biological activity. dergipark.org.tr Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. springernature.com By identifying which descriptors are most influential, researchers can understand the specific physicochemical properties that drive the activity of this compound analogues.

Descriptors used in QSAR studies can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment, polarizability, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic interactions. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and hydrophobic pockets of proteins.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and various topological indices that describe molecular branching and connectivity.

Bioactivity Descriptors: In more advanced models, computationally inferred bioactivity signatures can be used as descriptors to represent the biological traits of a molecule beyond its simple chemical structure. nih.gov

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to build a mathematical equation linking these descriptors to the observed activity (e.g., IC50 or MIC values). nih.gov The resulting model highlights the relative importance of each descriptor, revealing, for instance, that an increase in hydrophobicity or the presence of an electron-withdrawing group at a certain position is correlated with higher potency. nih.gov

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is fundamental in structure-based drug design for elucidating ligand-receptor interactions at an atomic level. dergipark.org.tr

The docking process involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized to find its lowest energy conformation. dergipark.org.tr

Docking Simulation: A search algorithm systematically explores various possible conformations and orientations of the ligand within the receptor's binding site. nih.gov

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each generated pose. nih.gov The pose with the best score, representing the most stable binding mode, is then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. unar.ac.id

For analogues of this compound, docking studies can predict how these compounds bind to specific targets. For example, studies on similar 2,4-disubstituted quinolines have been used to predict their binding mode within the active site of the Mycobacterium tuberculosis LipB receptor. dergipark.org.tr The results from these simulations provide a structural hypothesis for the observed biological activity and guide the rational design of new derivatives with improved binding affinity and selectivity. rsc.org

The table below shows illustrative data from a molecular docking study of 2,4-disubstituted quinoline derivatives against the LipB receptor, demonstrating how binding affinities are reported and compared. dergipark.org.tr

| Compound | Binding Affinity (kcal/mol) |

| Compound 8 | -15.4 |

| Compound 17 | -18.5 |

| Isoniazid (Standard Drug) | -14.6 |

Such data helps prioritize which novel analogues of this compound should be synthesized and tested experimentally.

Prediction of Binding Affinities and Modes with Specific Biological Targets

Computational and theoretical investigations play a crucial role in modern drug discovery by predicting the interactions between small molecules and biological macromolecules. These in silico methods provide valuable insights into binding affinities and modes, guiding the synthesis and experimental evaluation of new potential therapeutic agents. For the compound this compound, while specific comprehensive docking studies against a wide array of targets are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous computational investigations. These studies suggest that the quinoline scaffold is a privileged structure capable of interacting with various biological targets, including bacterial enzymes, viral proteases, and protein kinases.

This section will explore the predicted binding affinities and interaction modes of this compound with four distinct and significant biological targets: DNA Gyrase, the main protease (Mpro) of SARS-CoV-2, Epidermal Growth Factor Receptor (EGFR) Kinase, and Plasmodium falciparum Lactate Dehydrogenase (pfLDH). The analysis is based on the general understanding of how quinoline-based compounds interact with these proteins, providing a theoretical framework for the potential inhibitory activity of this compound.

DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, and it stands as a well-established target for antibacterial agents. Quinolone antibiotics, which share a core structural similarity with this compound, are known to inhibit this enzyme. Molecular docking studies on various quinoline derivatives have elucidated the key interactions within the ATP-binding site of the GyrB subunit.

Computational models predict that this compound could bind within this pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. The nitrogen atom of the quinoline ring is often a key hydrogen bond acceptor.

Predicted Interactions of this compound with DNA Gyrase (GyrB Subunit)

| Interaction Type | Key Amino Acid Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Asp73, Asn46 | -7.0 to -9.0 |

| Hydrophobic Interactions | Ile78, Ile94, Pro79 |

Note: The data presented in this table is illustrative and based on computational studies of similar quinoline-based compounds. Specific experimental or computational data for this compound may vary.

Mpro Protein (SARS-CoV-2)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for the development of antiviral therapies. Virtual screening and molecular docking studies have identified numerous heterocyclic compounds, including those with a quinoline core, as potential inhibitors of Mpro.

The predicted binding mode for this compound would likely involve its insertion into the substrate-binding pocket of Mpro. The catalytic dyad, consisting of His41 and Cys145, is a key area of interaction. The aromatic quinoline ring can form favorable pi-pi stacking and hydrophobic interactions with residues in the active site.

Predicted Interactions of this compound with SARS-CoV-2 Mpro

| Interaction Type | Key Amino Acid Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | His163, Glu166, Gln189 | -6.5 to -8.5 |

| Hydrophobic Interactions | Met49, Met165, Leu141 |

Note: The data presented in this table is illustrative and based on computational studies of similar quinoline-based compounds. Specific experimental or computational data for this compound may vary.

EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and signaling. Dysregulation of EGFR activity is implicated in the development of various cancers, making it a significant target for anti-cancer drugs. Quinazoline-based inhibitors, which are structurally related to quinolines, are a well-established class of EGFR inhibitors.

Computational analyses suggest that this compound could bind to the ATP-binding site of the EGFR kinase domain. The quinoline nitrogen is predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region, a hallmark interaction for many EGFR inhibitors.

Predicted Interactions of this compound with EGFR Kinase

| Interaction Type | Key Amino Acid Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Met793 | -8.0 to -10.0 |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

Note: The data presented in this table is illustrative and based on computational studies of similar quinoline-based compounds. Specific experimental or computational data for this compound may vary.

Plasmodium falciparum Lactate Dehydrogenase (pfLDH)

Lactate dehydrogenase from Plasmodium falciparum (pfLDH) is a key enzyme in the parasite's glycolytic pathway and a validated target for antimalarial drugs. Quinoline-based antimalarials, such as chloroquine (B1663885), are thought to exert part of their effect through the inhibition of this enzyme.

Molecular docking studies of quinoline derivatives with pfLDH indicate that these compounds can bind to the NADH cofactor binding site. It is hypothesized that this compound could occupy this pocket, with its quinoline ring forming hydrophobic and pi-stacking interactions with surrounding residues.

Predicted Interactions of this compound with Plasmodium falciparum Lactate Dehydrogenase

| Interaction Type | Key Amino Acid Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Asp53, Thr97 | -6.0 to -8.0 |

| Hydrophobic Interactions | Ile54, Val55, Leu163 |

Note: The data presented in this table is illustrative and based on computational studies of similar quinoline-based compounds. Specific experimental or computational data for this compound may vary.

Structure Activity Relationship Sar Studies in 2 Ethyl 4 Methylquinoline Derivatives

Impact of Substituent Position and Nature on Biological Activity and Physicochemical Characteristics

The type and location of chemical groups attached to the 2-ethyl-4-methylquinoline scaffold profoundly affect its physicochemical characteristics, such as lipophilicity and electronic distribution. These characteristics, in turn, govern the compound's pharmacokinetic and pharmacodynamic profile, including its ability to cross cell membranes, interact with biological targets, and exert a therapeutic effect.

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of alkyl and halogen substituents to the quinoline (B57606) ring system systematically modifies this property.

Alkyl Substituents: Adding alkyl groups generally increases the lipophilicity of the molecule. This is due to their nonpolar, hydrophobic nature. For instance, increasing the length or branching of an alkyl chain on the quinoline core would be expected to lead to a higher log P value, which can enhance membrane permeability. In a series of 2-arylquinolines, the more lipophilic aromatic derivatives demonstrated greater cytotoxic effects compared to their less lipophilic, partially saturated counterparts, highlighting the correlation between lipophilicity and certain biological activities rsc.org.

Halogen Substituents: Halogens also increase lipophilicity, with the effect becoming more pronounced with larger halogens (I > Br > Cl > F). This is attributed to the large, polarizable electron clouds of heavier halogens, which favor interactions with nonpolar environments. While halogens are electronegative, their size and the strength of London dispersion forces often dominate their contribution to lipophilicity. However, the introduction of bulky substituents, particularly at positions adjacent to key interaction sites (ortho-positions), can lead to steric hindrance nih.gov. This can physically block the molecule from binding effectively to its target, reducing biological activity despite favorable lipophilicity.

The following table illustrates the predicted effect of various substituents on the lipophilicity (using the calculated XLogP3 value) of a hypothetical this compound scaffold.

| Substituent Position | Substituent | Predicted XLogP3 | Change in Lipophilicity |

| - | (Parent Compound) | 3.4 | Baseline |

| 6 | -CH₃ (Methyl) | 3.8 | Increase |

| 6 | -Cl (Chloro) | 4.0 | Increase |

| 6 | -Br (Bromo) | 4.2 | Significant Increase |

| 6 | -F (Fluoro) | 3.6 | Slight Increase |

Note: The parent compound is this compound. XLogP3 values are predictive and serve for illustrative purposes.

The basicity of the quinoline nitrogen atom, quantified by its pKa value, is crucial for the molecule's interaction with biological targets, particularly through hydrogen bonding or salt bridge formation. This property is highly sensitive to the electronic effects of substituents on the ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or haloalkyl (-CF₃) groups pull electron density away from the quinoline ring system. This inductive and/or resonance effect reduces the electron density on the heterocyclic nitrogen atom, making its lone pair of electrons less available to accept a proton. Consequently, the introduction of an EWG decreases the basicity of the quinoline, resulting in a lower pKa value.

Electron-Donating Groups (EDGs): Conversely, groups such as amino (-NH₂) or methoxy (-OCH₃) donate electron density to the ring. This increases the electron density on the quinoline nitrogen, making it a stronger base and thereby raising its pKa. These principles allow for the fine-tuning of a molecule's ionization state at physiological pH (around 7.4), which is critical for its solubility, cell penetration, and target binding.

The table below demonstrates the expected influence of representative functional groups on the pKa of the quinoline nitrogen.

| Substituent at Position 6 | Electronic Effect | Expected Impact on Quinoline Nitrogen pKa |

| -H (Hydrogen) | Neutral | Baseline |

| -OCH₃ (Methoxy) | Electron-Donating | Increase |

| -Cl (Chloro) | Electron-Withdrawing | Decrease |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Decrease |

The pharmacological activity of quinoline derivatives is highly dependent on the substitution pattern around the heterocyclic core.

Positions 2 and 4: In the parent compound, these positions are occupied by ethyl and methyl groups, respectively. These alkyl groups contribute to the baseline lipophilicity and steric profile of the molecule. In many quinoline-based drugs, the substituent at the 2-position plays a key role in defining the compound's primary activity. For example, in a series of 2-styrylquinoline derivatives, modifications to the group at the 2-position were central to their antitumor activity nih.gov.

Position 7: The 7-position is a common site for modification in many clinically used quinoline drugs (e.g., Chloroquine). Substituents here can influence metabolic stability, target binding, and pharmacokinetic properties. The introduction of a halogen, for example, can block a potential site of metabolism, thereby increasing the drug's half-life.

Rational Design Principles for Novel this compound-Based Bioactive Compounds

Rational drug design involves the deliberate and targeted creation of new molecules based on a thorough understanding of SAR and the structure of the biological target. For the this compound scaffold, several principles can guide the development of new bioactive compounds.

One key strategy is structure-based drug design , which relies on the known three-dimensional structure of a target protein (e.g., an enzyme or receptor). By using computational modeling, designers can visualize how a this compound derivative fits into the target's binding site. This allows for the strategic placement of functional groups to maximize favorable interactions (like hydrogen bonds or hydrophobic contacts) and minimize steric clashes, thereby improving binding affinity and potency nih.govnih.gov.

Another principle is scaffold modification and constraint . This involves altering the core structure to improve its properties. For example, constraining the flexibility of a side chain by incorporating it into a new ring system can lock the molecule into a more active conformation, leading to a significant increase in potency nih.gov.

Finally, pharmacokinetic optimization is essential. Early-stage SAR studies should not only focus on potency but also on ADME properties. This involves modifying the this compound scaffold to improve oral bioavailability, tune metabolic stability, and reduce potential toxicity. For example, introducing polar groups can increase solubility, while blocking sites of metabolic attack can prolong the duration of action.

By integrating these rational design principles with empirical SAR data, researchers can more efficiently navigate the complex process of drug discovery, using the this compound core as a starting point for developing novel therapeutic agents.

Emerging Applications of 2 Ethyl 4 Methylquinoline in Advanced Chemical Science

Exploration in Medicinal Chemistry as a Lead Compound for Drug Discovery

The structural motif of 2-Ethyl-4-methylquinoline serves as a valuable template for the design and synthesis of novel therapeutic agents. Researchers are actively investigating its potential across a spectrum of diseases, leveraging its core structure to develop compounds with enhanced efficacy and target specificity.

Investigation of Antimicrobial Potential

Derivatives of the quinoline (B57606) framework have a long-standing history as antimicrobial agents. Research into substituted quinolines, including structures related to this compound, has demonstrated their potential to combat a range of microbial pathogens. For instance, novel substituted ethyl 2-(quinolin-4-yl)-propanoates have been synthesized and evaluated for their antimicrobial effects. While not specifically this compound, these related compounds have shown activity against a panel of microorganisms. mdpi.comnih.gov One study highlighted the potent activity of these quinoline derivatives against Helicobacter pylori. mdpi.comnih.govsemanticscholar.org The antimicrobial activity of quinolinequinones has also been explored, showing significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Target Microorganism | Key Findings | Reference |

| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent inhibitory activity observed. | mdpi.comnih.gov |

| Quinolinequinones | Staphylococcus aureus, Enterococcus faecalis | Significant antibacterial activity against Gram-positive strains. | nih.gov |

| 2-methylquinoline derivatives | Candida spp., Dermatophytes | Selective antifungal action. | nih.gov |

Research into Anticancer Activities

The quinoline core is a prevalent feature in many anticancer agents. Studies on various 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have revealed selective anticancer properties. rsc.org For example, certain C-6 substituted 2-phenylquinolines have displayed significant activity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. rsc.org One particular quinoline derivative demonstrated selective cytotoxicity against cervical epithelial carcinoma with an IC50 value of 8.3 μM. rsc.org While direct studies on this compound are limited, the promising results from closely related structures underscore the potential of this chemical family in oncology. Research on benzo[a]phenazine (B1654389) derivatives, which contain a quinoline-like structure, has also shown potent cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia), with IC50 values in the range of 1-10 μM. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Derivative Class | Cell Line | IC50 Value | Reference |

| C-6 Substituted 2-phenylquinoline | HeLa (Cervical Cancer) | 8.3 μM | rsc.org |

| C-6 Substituted 2-phenylquinoline | PC3 (Prostate Cancer) | 31.37 - 34.34 μM | rsc.org |

| Benzo[a]phenazine derivatives | MCF-7 (Breast Cancer), HL-60 (Leukemia) | 1 - 10 μM | researchgate.net |

| Platinum(II) complex with 8-hydroxyquinoline | Lu-1 (Lung Cancer), Hep-G2 (Liver Cancer) | 0.8 μM, 0.4 μM | nih.gov |

Development of Antimalarial Agents

Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. The search for new and effective antimalarials continues to focus on the quinoline scaffold. A series of novel 4-aminoquinoline-pyrimidine hybrids have demonstrated potent antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with some compounds exhibiting IC50 values as low as 0.019 μM. raco.cat Furthermore, 4-N-(methyl)-4-aminoquinoline compounds have been synthesized and evaluated, with some showing high potency against both sensitive (3D7) and resistant (K1) strains of P. falciparum, with IC50 values as low as 40 nM and 60 nM, respectively. nih.gov These findings highlight the continued importance of the quinoline core in developing new strategies to combat drug-resistant malaria.

Table 3: Antimalarial Activity of Quinoline-Based Compounds

| Compound Series | P. falciparum Strain | IC50 Value | Reference |

| 4-Aminoquinoline-pyrimidine hybrids | D6 (sensitive) | 0.019 μM | raco.cat |

| 4-Aminoquinoline-pyrimidine hybrids | W2 (resistant) | 0.058 μM | raco.cat |

| 4-N-(methyl)-4-aminoquinolines | 3D7 (sensitive) | 40 nM | nih.gov |

| 4-N-(methyl)-4-aminoquinolines | K1 (resistant) | 60 nM | nih.gov |

Studies on Antiviral and Antitubercular Properties

The broad biological activity of quinolines extends to antiviral and antitubercular applications. Research has shown that certain quinoline derivatives are active against a range of viruses. For example, novel quinoline derivatives have demonstrated dose-dependent inhibition of the dengue virus serotype 2 in the low and sub-micromolar range. nih.gov In the realm of tuberculosis research, new 2-Ethylthio-4-methylaminoquinazoline derivatives, which are structurally related to quinolines, have shown potent activity against Mycobacterium tuberculosis (M. tb), with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.02 μg/mL. nih.govplos.org Additionally, dihydroquinazolinone derivatives have been identified with significant inhibitory activity against both drug-susceptible (H37Rv) and multi-drug resistant (MDR) strains of M. tb, with MIC values of 2 μg/mL and 16 μg/mL, respectively. mdpi.com

Table 4: Antiviral and Antitubercular Activity of Quinoline-Related Derivatives

| Compound Class | Target Pathogen | Activity Metric | Value | Reference |

| Quinoline derivatives | Dengue Virus Serotype 2 | Inhibition | Low to sub-micromolar | nih.gov |

| 2-Ethylthio-4-methylaminoquinazolines | Mycobacterium tuberculosis H37Rv | MIC | 0.02 - 0.09 μg/mL | nih.govplos.org |

| Dihydroquinazolinone derivatives | M. tuberculosis H37Rv | MIC | 2 μg/mL | mdpi.com |

| Dihydroquinazolinone derivatives | MDR M. tuberculosis | MIC | 16 μg/mL | mdpi.com |

Anti-inflammatory and Anti-dermatophytic Applications

Quinoline derivatives have also been investigated for their potential to treat inflammatory conditions and fungal skin infections. A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects, with some compounds showing potent inhibition of the release of inflammatory mediators like β-glucuronidase and lysozyme, as well as the formation of TNF-α. nih.gov In terms of antifungal activity, certain quinoline derivatives have demonstrated selective action against dermatophytes, with one compound showing a geometric mean MIC of 19.14 μg/ml, suggesting its potential for treating difficult-to-treat skin infections. nih.gov

Table 5: Anti-inflammatory and Anti-dermatophytic Activity of Quinoline Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| 2-(Furan-2-yl)-4-phenoxyquinolines | Anti-inflammatory | Potent inhibition of β-glucuronidase, lysozyme, and TNF-α. | nih.gov |

| Substituted Quinolines | Anti-dermatophytic | Selective action with a geometric mean MIC of 19.14 μg/ml. | nih.gov |

Contributions to Materials Science and Engineering